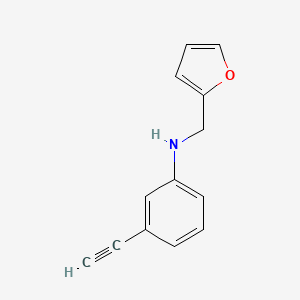

3-ethynyl-N-(furan-2-ylmethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethynyl-N-(furan-2-ylmethyl)aniline is a chemical compound with the formula C13H11NO . It is a liquid at room temperature .

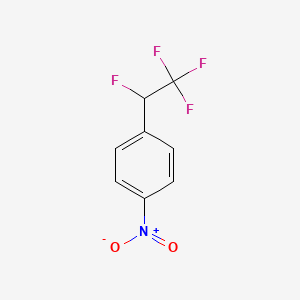

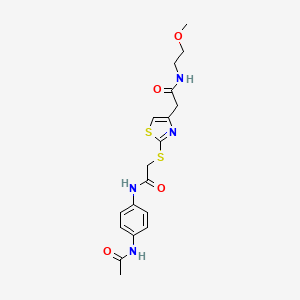

Molecular Structure Analysis

The molecular weight of this compound is 197.24 . The InChI code for this compound is 1S/C13H11NO/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular weight of this compound is 197.24 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Adsorption and Inhibitive Properties : 3-ethynyl-N-(furan-2-ylmethyl)aniline derivatives have demonstrated significant potential as corrosion inhibitors. One such derivative, namely (NE)-N-(furan-2-ylmethylidene)-4-({4-[E)-(furan-2-ylmethylidene)amino] phenyl} ethyl) aniline (SB), showed impressive inhibition efficiency for copper in hydrochloric acid solution. The adsorption of SB on the copper surface adheres to the Langmuir isotherm, indicating its potential in protecting metals from corrosion (Issaadi, Douadi, & Chafaa, 2014).

Synthesis of Heterocyclic Compounds

- Formation of Dihydrofuranoindoline Cores : The compound has been involved in reactions promoting the formation of dihydrofuranoindoline cores, which can be pivotal intermediates for synthesizing complex natural products. The process involves a [2 + 3] cycloaddition that is facilitated by hypervalent iodine reagents (Deruer & Canesi, 2017).

Catalysis

- Enhancement of Catalytic Activity : Derivatives such as N,N'-Bis(furan-2-ylmethyl)oxalamide have been used to significantly enhance catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This showcases the compound's potential in facilitating complex chemical reactions (Bhunia, Kumar, & Ma, 2017).

Ligand for Metal Complexes

- DNA-binding Studies and Antioxidant Activities : Derivatives of this compound, like bis(benzimidazol-2-ylmethyl)aniline and its silver(I) complexes, have been studied for their DNA-binding properties and antioxidant activities. They present a strong potential for pharmaceutical applications due to their ability to intercalate with DNA and scavenge radicals (Wu et al., 2014).

Safety and Hazards

The safety information for 3-ethynyl-N-(furan-2-ylmethyl)aniline indicates that it is a hazardous substance. The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact during pregnancy/while nursing .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-ethynyl-N-(furan-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFNCQVEKQSJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate](/img/structure/B2591653.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2591654.png)

![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)

![3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B2591663.png)

![N-[2-Oxo-2-(N-phenylanilino)ethyl]prop-2-enamide](/img/structure/B2591666.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2591668.png)

![1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2591672.png)

![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2591674.png)

![N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide](/img/structure/B2591676.png)